Physicochemical Profiling of (Dimethyl-1,3-oxazol-2-yl)methanol: A Technical Guide for Drug Discovery
Physicochemical Profiling of (Dimethyl-1,3-oxazol-2-yl)methanol: A Technical Guide for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (4,5-dimethyl-1,3-oxazol-2-yl)methanol (CAS: 709674-68-0)
Executive Summary
As a Senior Application Scientist, I approach the characterization of molecular building blocks not merely as a data-collection exercise, but as a foundational step in predictive drug design. (Dimethyl-1,3-oxazol-2-yl)methanol is a highly versatile, low-molecular-weight building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper deconstructs the physicochemical properties of this oxazole derivative, explaining the causality behind its behavior in biological systems and detailing the self-validating experimental protocols required to profile it accurately.
Structural and Electronic Profiling
The utility of (dimethyl-1,3-oxazol-2-yl)methanol in medicinal chemistry stems directly from its unique electronic distribution.
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The Oxazole Core: The 1,3-oxazole ring is an electron-deficient, five-membered aromatic heterocycle. The nitrogen atom serves as a critical hydrogen bond acceptor (HBA), allowing it to engage with biological targets such as kinase hinge regions. Recent studies utilizing 19 F and 31 P NMR have successfully quantified the robust hydrogen-bond-accepting ability of such nitrogenous heterocycles, proving their efficacy in target binding[1].
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Methyl Substituent Causality: The 4,5-dimethyl groups exert an electron-donating inductive effect (+I). This slightly increases the electron density on the oxazole nitrogen, marginally raising its basicity (pKa) compared to an unsubstituted oxazole. Furthermore, these methyl groups increase the overall lipophilicity (logP) of the fragment, which is essential for driving hydrophobic interactions within target binding pockets.
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The Methanol Appendage: The 2-methanol group (-CH 2 OH) introduces both a hydrogen bond donor (HBD) and an additional HBA. This functional group significantly enhances the aqueous solubility of the fragment while providing a reactive synthetic handle for further functionalization (e.g., etherification or esterification).
Core Physicochemical Properties
To facilitate rapid decision-making in lead optimization, the quantitative data for (4,5-dimethyl-1,3-oxazol-2-yl)methanol is synthesized in Table 1 .
| Property | Value | Causality & Impact on Drug Design |
| Molecular Formula | C 6 H 9 NO 2 | Low molecular weight ensures high ligand efficiency (LE). |
| Molecular Weight | 127.14 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | ~46.3 Ų | Well below the 90 Ų threshold, indicating excellent potential for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 1 | Provided by the hydroxyl group; complies with Lipinski's Rule of 5. |
| Hydrogen Bond Acceptors (HBA) | 3 | Nitrogen and two oxygen atoms; facilitates target engagement. |
| Predicted pKa (Conjugate Acid) | ~1.5 - 2.0 | The compound is essentially neutral at physiological pH (7.4), ensuring high passive membrane permeability. |
| Predicted logP | ~0.5 - 1.0 | Moderate lipophilicity prevents non-specific binding while allowing sufficient aqueous solubility. |
Role in Drug Design & Bioisosterism
The oxazole ring is a classic, highly effective bioisostere for amides and esters[2]. By replacing a metabolically labile amide bond with an oxazole ring, medicinal chemists can drastically improve the in vivo half-life of a drug candidate while maintaining the necessary spatial geometry and hydrogen-bonding vectors.
Furthermore, oxazole derivatives are increasingly prioritized in Central Nervous System (CNS) drug discovery. Because of their favorable Multiparameter Optimization (MPO) scores—driven by low molecular weight, low TPSA, and neutral state at physiological pH—oxazoles are highly effective at crossing the blood-brain barrier. This has been recently demonstrated in the development of [3]. The synthesis of these complex oxazole scaffolds is frequently achieved via the highly efficient[4].
Experimental Methodologies for Property Validation
Trustworthy data requires self-validating experimental systems. Below are the rigorous protocols required to empirically validate the physicochemical profile of (dimethyl-1,3-oxazol-2-yl)methanol.
Protocol 1: pKa Determination via Potentiometric Titration
Causality: While UV-metric titration is useful for chromophoric changes, the UV shift of the oxazole ring upon protonation can be subtle. Potentiometry relies directly on H + activity, providing a universal and highly accurate measurement of macroscopic pKa.
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System Validation: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a known reference standard (e.g., potassium hydrogen phthalate) to validate the Nernstian response of the system.
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Sample Preparation: Dissolve 2-5 mg of (dimethyl-1,3-oxazol-2-yl)methanol in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
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Titration Execution: Using an automated titrator under a nitrogen atmosphere (to exclude CO 2 ), incrementally add standardized 0.1 M HCl to drop the pH to 1.5, followed by back-titration with 0.1 M NaOH up to pH 11.0.
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Data Synthesis: Plot the volume of titrant against pH. Utilize non-linear regression analysis (e.g., Bjerrum plot) to extract the exact pKa value.
Protocol 2: Lipophilicity (logD 7.4 ) Profiling via Shake-Flask LC-MS
Causality: Computational logP values often fail to account for complex solvation dynamics. The shake-flask method, coupled with LC-MS, allows for quantification at biorelevant, sub-micromolar concentrations, preventing compound aggregation at the octanol-water interface.
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System Validation: Include a highly lipophilic standard (toluene) and a hydrophilic standard (hydrochlorothiazide) in the run sequence to ensure phase separation integrity and LC-MS calibration linearity.
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Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) with each other for 24 hours prior to the experiment.
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Partitioning: Spike the compound into a vial containing equal volumes of the pre-saturated octanol and PBS phases (final compound concentration ~1 µM).
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Equilibration: Shake the vials mechanically for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to ensure absolute phase separation.
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Quantification: Carefully extract aliquots from both the aqueous and organic layers. Quantify the concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate logD 7.4 as log10([Octanol]/[Aqueous]) .
Physicochemical Profiling Workflow
The following diagram illustrates the logical progression of the physicochemical validation workflow, ensuring that empirical data directly informs lead optimization.
Workflow for the physicochemical profiling and validation of oxazole derivatives.
References
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . Molecules.[Link]
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Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases . Journal of Medicinal Chemistry.[Link]
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Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design . Journal of Medicinal Chemistry.[Link]
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NMR Quantification of Hydrogen-Bond-Accepting Ability for Organic Molecules . Journal of Organic Chemistry.[Link]
